Rabacfosadine - 859209-74-8

Rabacfosadine

Catalog Number: EVT-269617
CAS Number: 859209-74-8
Molecular Formula: C21H35N8O6P
Molecular Weight: 526.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rabacfosadine has been used in trials studying the treatment of Multiple Myeloma, Non-Hodgkin's Lymphoma, and Chronic Lymphocytic Leukemia.
Rabacfosadine is an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, rabacfosadine is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis.
See also: Rabacfosadine Succinate (active moiety of).
Overview

Rabacfosadine, commercially known as Tanovea, is a guanine nucleotide analog primarily utilized in veterinary medicine for treating lymphoma in dogs. Developed by Gilead Sciences, it was conditionally approved by the U.S. Food and Drug Administration in December 2016 and received full approval in July 2021, marking it as the first drug specifically approved for canine lymphoma treatment. Rabacfosadine functions as a chain-terminating inhibitor of deoxyribonucleic acid polymerases, effectively disrupting DNA synthesis in rapidly dividing cells, particularly lymphocytes affected by lymphoma .

Synthesis Analysis

The synthesis of rabacfosadine involves a multi-step process that converts precursor compounds into the active nucleotide analog. While specific proprietary methods may not be publicly detailed, general synthetic pathways for nucleotide analogs typically include:

  1. Phosphorylation: The precursor undergoes phosphorylation to form the active metabolite.
  2. Purification: The product is purified to ensure its biological activity and suitability for intravenous administration.

The final compound is formulated as a succinate salt, which enhances its solubility and stability for clinical use .

Chemical Reactions Analysis

The primary chemical reaction involving rabacfosadine occurs when it is administered intravenously. Upon entering the body, rabacfosadine is converted into its active form, 9-(2-phosphonylmethoxyethyl) guanine. This active form serves as a chain-terminating inhibitor of DNA polymerases during replication:

  1. Activation: Rabacfosadine is metabolized to its active form through phosphorylation.
  2. Inhibition: The active form inhibits DNA polymerases α, δ, and ε, preventing the elongation of DNA strands during replication.

This inhibition leads to cell cycle arrest and apoptosis in malignant cells, particularly effective against lymphocytes in canine lymphoma .

Mechanism of Action

Rabacfosadine specifically targets neoplastic lymphocytes by being preferentially taken up by these cells. Once inside, it is metabolized to its active form, which then inhibits DNA synthesis through:

  • Inhibition of DNA Polymerases: The active metabolite binds to and inhibits DNA polymerases responsible for synthesizing new DNA strands.
  • Induction of Apoptosis: The disruption in DNA synthesis triggers programmed cell death (apoptosis) in rapidly dividing tumor cells.
Physical and Chemical Properties Analysis

Rabacfosadine exhibits several notable physical and chemical properties:

  • Solubility: As a succinate salt, rabacfosadine has enhanced solubility in aqueous solutions, facilitating intravenous administration.
  • Stability: The compound remains stable under standard storage conditions but requires protection from light.
  • pH Sensitivity: It is sensitive to pH changes, which can affect its solubility and stability.

These properties are critical for ensuring effective delivery and therapeutic outcomes in veterinary oncology settings .

Applications

Rabacfosadine is primarily used in veterinary medicine for the treatment of lymphoma in dogs. Its applications include:

  • Treatment of Canine Lymphoma: Rabacfosadine has demonstrated efficacy against various forms of lymphoma, including both B-cell and T-cell types.
  • Combination Therapy: It has been studied for use in combination with other agents such as L-asparaginase to enhance therapeutic outcomes .
  • Research Applications: Ongoing studies continue to explore its potential in treating other malignancies and improving treatment protocols for canine cancer.

Properties

CAS Number

859209-74-8

Product Name

Rabacfosadine

IUPAC Name

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

Molecular Formula

C21H35N8O6P

Molecular Weight

526.5 g/mol

InChI

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1

InChI Key

ANSPEDQTHURSFQ-KBPBESRZSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

diethyl N,N'-(((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphonoyl)di-L-alaninate
GS-9219
rabacfosadine
VDC-1101

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.